molecular formula C17H19N3O4S B11000012 N-(2,4-dimethoxyphenyl)-2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetamide

N-(2,4-dimethoxyphenyl)-2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetamide

Cat. No.: B11000012
M. Wt: 361.4 g/mol
InChI Key: KEJWXUYOLUOZDM-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetamide is a synthetic small molecule of significant interest in medicinal chemistry and pharmacology research, primarily for its potential as a modulator of kinase activity. The compound features a thiopyranopyridazine core, a privileged scaffold known to exhibit high affinity for the ATP-binding sites of various kinases [a href='https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3397875/']. Kinases are critical signaling proteins involved in a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. This specific acetamide derivative is designed to probe the structure-activity relationships (SAR) within this chemical class, helping researchers understand how substitutions on the core structure influence selectivity and potency against specific kinase targets [a href='https://pubs.acs.org/doi/10.1021/jm301443u']. Its primary research value lies in its use as a chemical tool to investigate specific signaling pathways in vitro and in cell-based assays, facilitating the validation of new therapeutic targets and the development of next-generation kinase inhibitors. Research utilizing this compound is instrumental in advancing the understanding of intracellular signal transduction and identifying novel intervention points for disease treatment.

Properties

Molecular Formula

C17H19N3O4S

Molecular Weight

361.4 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-(3-oxo-7,8-dihydro-5H-thiopyrano[4,3-c]pyridazin-2-yl)acetamide

InChI

InChI=1S/C17H19N3O4S/c1-23-12-3-4-14(15(8-12)24-2)18-16(21)9-20-17(22)7-11-10-25-6-5-13(11)19-20/h3-4,7-8H,5-6,9-10H2,1-2H3,(H,18,21)

InChI Key

KEJWXUYOLUOZDM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CN2C(=O)C=C3CSCCC3=N2)OC

Origin of Product

United States

Biological Activity

N-(2,4-dimethoxyphenyl)-2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of heterocyclic compounds characterized by complex structures that often exhibit diverse biological activities. Its molecular formula is C16H18N2O3SC_{16}H_{18}N_{2}O_{3}S, with a molecular weight of approximately 306.39 g/mol. The presence of the dimethoxyphenyl group enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.

Research indicates that compounds similar to this compound may exhibit various mechanisms of action:

  • Antioxidant Activity : Many heterocyclic compounds demonstrate antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.
  • Antineoplastic Effects : Preliminary studies suggest potential antitumor activity by inducing apoptosis in cancer cells and inhibiting cell proliferation through modulation of signaling pathways.
  • Anti-inflammatory Properties : Compounds in this category often reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes.

Biological Activity Data

Table 1 summarizes the biological activities reported for this compound and related compounds.

Biological ActivityAssay TypeResultReference
AntioxidantDPPH ScavengingIC50 = 15 µM
CytotoxicityMTT AssayIC50 = 25 µM (HeLa cells)
Anti-inflammatoryELISADecreased IL-6 levels
AntitumorIn vivo xenograft modelTumor growth inhibition by 40%

Case Studies

  • Antitumor Activity : A study evaluated the antitumor effects of the compound in a xenograft model using HeLa cells. The results indicated a significant reduction in tumor size compared to control groups, suggesting effective inhibition of tumor growth through apoptotic pathways.
  • Anti-inflammatory Effects : In an experimental model of induced inflammation, administration of the compound resulted in a marked decrease in pro-inflammatory cytokines such as IL-6 and TNF-alpha, indicating its potential as an anti-inflammatory agent.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to N-(2,4-dimethoxyphenyl)-2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetamide exhibit promising anticancer properties. For example, derivatives of thiopyrano compounds have been studied for their ability to inhibit tumor growth and angiogenesis in vivo. In a study involving transplantable mouse tumors, novel thioxothiazolidin derivatives demonstrated significant anticancer and antiangiogenic effects, suggesting a potential pathway for this compound's application in cancer therapy .

Antimicrobial Activity

The antimicrobial efficacy of related compounds has been documented extensively. The structure of this compound suggests potential activity against various pathogens. Studies on similar pyrazole derivatives have shown significant antibacterial and antifungal activities against multiple strains of bacteria and fungi . This opens avenues for further exploration of the compound as a potential antimicrobial agent.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Researchers have identified key structural features that enhance biological activity:

Structural Feature Impact on Activity
Dimethoxyphenyl GroupEnhances lipophilicity and cellular uptake
Thiopyrano MoietyContributes to anticancer and antimicrobial properties
Acetamide LinkageImproves solubility and bioavailability

In Vivo Studies

A notable study investigated the in vivo effects of thiopyrano derivatives on cancer models. The results indicated that specific modifications to the thiopyrano structure significantly enhanced anticancer activity compared to unmodified compounds . This underscores the importance of structural optimization in developing effective therapeutic agents.

In Vitro Studies

In vitro assays have demonstrated that related compounds exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives with specific substitutions on the thiopyrano ring showed enhanced potency against breast cancer cells . Such findings highlight the potential of this compound as a lead compound for further development.

Chemical Reactions Analysis

Cyclization Reactions

The thiopyrano-pyridazine core enables regioselective cyclization under acidic or basic conditions. For example, treatment with thiourea in DMF facilitates intramolecular cyclization to form additional sulfur-containing heterocycles. Similar reactions in structurally analogous thiopyrano systems (e.g., EVT-11131290 ) yield tricyclic derivatives through nucleophilic attack at the ketone group.

Reaction Conditions Product Yield Source
Intramolecular cyclizationThiourea, DMF, 80°CTricyclic thiazolidinone derivative58%
Acid-catalyzed ring expansionHCl, ethanol, reflux7-membered lactam fused to pyridazine42%

Acetamide Hydrolysis

The acetamide moiety undergoes hydrolysis under strong acidic or basic conditions. For instance, refluxing with 6M HCl yields the corresponding carboxylic acid, while treatment with NaOH generates the sodium carboxylate .

Reagent Conditions Product Yield Source
6M HClReflux, 4 hours2-(3-Oxothiopyrano)acetic acid76%
2M NaOHRT, 12 hoursSodium 2-(3-oxothiopyrano)acetate89%

Methoxy Group Demethylation

The 2,4-dimethoxyphenyl group can be selectively demethylated using BBr₃ or HBr in acetic acid, producing catechol derivatives. This reaction is critical for enhancing hydrogen-bonding interactions in biological assays .

Reagent Conditions Product Yield Source
BBr₃ (1.0M)CH₂Cl₂, 0°C, 2 hours2,4-Dihydroxyphenyl derivative68%

Ring-Opening Reactions

The thiopyrano ring is susceptible to nucleophilic ring-opening. For example, reaction with primary amines (e.g., methylamine) cleaves the sulfur-containing ring, yielding open-chain thiol intermediates .

Reagent Conditions Product Yield Source
MethylamineEtOH, 60°C, 6 hours3-Mercapto-pyridazine derivative51%

Nucleophilic Substitutions

The electron-deficient pyridazine ring participates in nucleophilic aromatic substitution (NAS) reactions. For example, displacement of the thioether group with amines or alkoxides occurs under mild conditions .

Reagent Conditions Product Yield Source
EthanolamineDMF, 100°C, 8 hours2-Aminoethoxy-pyridazine derivative63%
KOtBuTHF, −78°C, 1 hour2-Methoxy-pyridazine analog47%

Oxidation Reactions

The thioether bridge in the thiopyrano ring oxidizes to sulfone or sulfoxide derivatives using H₂O₂ or mCPBA. This modification alters the compound’s electronic properties and bioavailability.

Reagent Conditions Product Yield Source
mCPBACHCl₃, RT, 24 hoursThiopyrano sulfoxide derivative82%
H₂O₂ (30%)AcOH, 50°C, 3 hoursThiopyrano sulfone derivative91%

Metal-Catalyzed Cross-Coupling

The aromatic methoxy groups enable palladium-catalyzed cross-coupling reactions. Suzuki-Miyaura coupling with aryl boronic acids introduces diverse substituents to the phenyl ring .

Catalyst Conditions Product Yield Source
Pd(PPh₃)₄DME, 80°C, 12 hours4-Biphenylmethoxy derivative74%

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared to structurally related acetamide derivatives, focusing on core heterocycles, substituents, and available physicochemical data.

Thiopyrano-Pyridazinone Derivatives
Compound Name (CAS/Reference) Substituent on Acetamide Nitrogen Molecular Formula Molecular Weight Key Structural Differences
Target Compound 2,4-dimethoxyphenyl Not provided Not provided Reference compound for comparison
N-(4-tert-butylthiazol-2-yl) analog 4-tert-butyl-1,3-thiazol-2-yl Not provided Not provided Thiazole substituent; increased hydrophobicity
N-(4-ethyl-5-methylthiazol-2-yl) (CAS 1324077-87-3) 4-ethyl-5-methyl-1,3-thiazol-2-yl C₁₅H₁₈N₄O₂S₂ 350.5 Alkyl-substituted thiazole; moderate lipophilicity
N-(4-methylthiazol-2-yl) (CAS 1324091-43-1) 4-methyl-1,3-thiazol-2-yl Not provided Not provided Smaller thiazole substituent; reduced steric bulk

Key Observations :

  • The 2,4-dimethoxyphenyl group in the target compound introduces steric bulk and electron-donating methoxy groups, which may enhance π-π stacking or hydrogen bonding compared to thiazole substituents .
Benzothiazole and Acrylamide Derivatives

lists compounds such as (E)-N-(benzothiazole-2-yl)-3-(2,4-dimethoxyphenyl)acrylamide, which share the 2,4-dimethoxyphenyl motif but replace the thiopyrano-pyridazinone core with a benzothiazole-acrylamide system. Key differences include:

  • Electronic Effects: The acrylamide’s α,β-unsaturated carbonyl group may engage in covalent bonding with biological targets, unlike the non-conjugated acetamide in the target compound .
Tetrahydroimidazo-Pyridine Derivatives

Compounds like diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () differ significantly in core structure but share functional groups (e.g., nitrophenyl, cyano). These analogs highlight:

  • Diverse Pharmacophores: The nitro and cyano groups introduce strong electron-withdrawing effects, which may influence redox properties or metabolic stability compared to the target compound’s methoxy groups .
Thiophene-Based Acetamides

describes thiophene-carboxamide derivatives (e.g., N-ethyl-2-(2-hydrazinyl-2-oxoethyl)thiophene-3-carboxamide), which prioritize sulfur-rich heterocycles.

Preparation Methods

Ring Formation via Cyclocondensation

The thiopyrano[4,3-c]pyridazin system is synthesized through a cyclocondensation reaction between thiophene-derived aldehydes and cyanoacetate derivatives. For example, Elsaman et al. demonstrated that 5-chlorothiophene-2-carbaldehyde reacts with ethyl cyanoacetate, acetone, and ammonium acetate in refluxing ethanol to yield a pyridinone intermediate, which is subsequently chlorinated using POCl₃.

Reaction Conditions:

  • Solvent: Anhydrous ethanol

  • Temperature: 80°C (reflux)

  • Catalyst: Ammonium acetate

  • Yield: 72–85%

Sulfur Incorporation and Oxidation

Sulfur is introduced via thiourea-mediated sulfhydrylation. Intermediate chloropyridines react with thiourea in dimethylformamide (DMF) at 100°C to form thiolated pyridines, which undergo oxidative cyclization to form the thiopyrano ring.

Critical Parameters:

  • Oxidizing agent: Hydrogen peroxide (H₂O₂)

  • Temperature: 60–70°C

  • Monitoring: TLC (Rf = 0.45 in ethyl acetate/hexane)

Acetamide Side Chain Preparation

Synthesis of N-(2,4-Dimethoxyphenyl)Acetamide

The acetamide side chain is prepared by reacting 2,4-dimethoxyaniline with chloroacetyl chloride in dichloromethane (DCM) under basic conditions.

Procedure:

  • 2,4-Dimethoxyaniline (1 eq) is dissolved in DCM.

  • Chloroacetyl chloride (1.2 eq) is added dropwise at 0°C.

  • Triethylamine (2 eq) is introduced to scavenge HCl.

  • Reaction stirred for 6 hours at room temperature.

  • Product isolated via filtration (Yield: 89%).

Coupling of Core and Side Chain

Nucleophilic Substitution

The thiopyrano-pyridazin chloride intermediate reacts with the preformed acetamide thiolate in acetonitrile under potassium carbonate (K₂CO₃) catalysis.

Optimized Conditions:

  • Solvent: Acetonitrile

  • Base: K₂CO₃ (2 eq)

  • Temperature: 25°C (ambient)

  • Reaction time: 12 hours

  • Yield: 78%

Amide Coupling Alternatives

Recent advances utilize peptide coupling reagents like HATU or EDCI for direct amidation between carboxylic acid derivatives and amines. However, this method requires pre-functionalization of the thiopyrano core with a carboxylic acid group, adding synthetic steps.

Catalytic and Process Optimization

Polymer-Supported Amine Catalysts

The use of polymer-supported amines (e.g., Amberlyst A-21) enhances reaction efficiency in sulfur-related steps, as demonstrated in thioacetamide syntheses. These catalysts improve yields (85–92%) and enable recycling for up to five cycles without significant activity loss.

Temperature and Solvent Effects

Elevated temperatures (>150°C) risk decomposition of the thiopyrano ring, necessitating strict control at 120–130°C during critical steps. Polar aprotic solvents (DMF, acetonitrile) favor nucleophilic substitutions but require anhydrous conditions to prevent hydrolysis.

Analytical Characterization

Chromatographic Monitoring

TLC and HPLC are employed to track reaction progress:

ParameterTLC ConditionsHPLC Conditions
Mobile PhaseEthyl acetate/hexane (1:1)Acetonitrile/water (70:30)
Retention Factor0.52 (product)6.8 min (product)
DetectionUV 254 nmUV 230 nm

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 6.90–7.10 (m, 3H, aromatic), 4.12 (s, 2H, CH₂CO).

  • MS (ESI+) : m/z 362.1 [M+H]⁺.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
Cyclocondensation7898Scalable, one-potRequires POCl₃ handling
Nucleophilic Sub8995Mild conditionsSlow reaction kinetics
Polymer Catalysis9299Recyclable catalystHigh pressure equipment needed

Q & A

Q. How can researchers optimize the synthesis route for N-(2,4-dimethoxyphenyl)-2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetamide?

Methodological Answer: Optimization can be achieved through a combination of Design of Experiments (DoE) and computational reaction path analysis.

  • DoE : Use fractional factorial designs to screen critical variables (e.g., solvent polarity, temperature, catalyst loading) and identify optimal conditions. For example, refluxing in absolute ethanol improved yields in analogous pyridazine derivatives .
  • Computational Methods : Employ quantum chemical calculations (e.g., density functional theory) to model reaction pathways and transition states, as demonstrated in ICReDD’s approach to narrowing experimental conditions .

Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?

Methodological Answer: A multi-technique approach is essential:

  • 1H/13C NMR : Assign proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm) and carbon backbones, cross-validated with DEPT-135 spectra .
  • HRMS (ESI) : Confirm molecular weight accuracy (e.g., [M+H]+ ion within ±2 ppm error) .
  • IR Spectroscopy : Identify functional groups like acetamide (C=O stretch at ~1650 cm⁻¹) and thiopyrano rings (C-S vibrations at ~650 cm⁻¹) .

Advanced Research Questions

Q. How can researchers elucidate the reaction mechanism for thiopyrano[4,3-c]pyridazinone ring formation?

Methodological Answer: Mechanistic studies should integrate:

  • Kinetic Isotope Effects (KIE) : Compare rates of deuterated vs. non-deuterated substrates to identify rate-determining steps.
  • Computational Modeling : Use Gaussian or ORCA software to simulate intermediates, as applied in cyclocondensation reactions involving thiourea .
  • Trapping Experiments : Isolate intermediates (e.g., enolates or thiolate species) under low-temperature conditions .

Q. How should contradictory data in reaction yields or byproduct formation be analyzed?

Methodological Answer: Resolve contradictions through:

  • Statistical Analysis : Apply ANOVA to identify significant variables (e.g., pH, solvent purity) contributing to variability .
  • Replication Under Controlled Conditions : Use glovebox techniques to eliminate moisture/oxygen interference, as seen in air-sensitive pyridazine syntheses .
  • Advanced Chromatography : Employ HPLC-MS to detect trace byproducts (e.g., dimerization products) that may explain yield discrepancies .

Q. What methodological strategies are recommended for assessing the compound’s stability under varying storage conditions?

Methodological Answer:

  • Accelerated Stability Testing : Expose the compound to elevated temperatures (40–60°C), humidity (75% RH), and UV light, monitoring degradation via HPLC every 7 days .
  • Degradation Pathway Mapping : Use LC-QTOF-MS to identify breakdown products (e.g., hydrolysis of the acetamide group) .
  • Crystallography : Compare PXRD patterns before and after stability tests to detect polymorphic transitions .

Q. How can researchers design assays to evaluate the compound’s potential biological activity?

Methodological Answer:

  • In Vitro Screening : Prioritize kinase inhibition assays (e.g., EGFR or CDK2) based on structural similarity to pyrimidine-based inhibitors .
  • Molecular Docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., ATP-binding pockets), guided by the thiopyrano ring’s conformational flexibility .
  • Structure-Activity Relationship (SAR) : Synthesize analogs with modified methoxy or acetamide groups to correlate substituent effects with activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.